BIS THF HNS Derivative 3

Catalog No.
S13939354
CAS No.
M.F
C11H13NO7
M. Wt
271.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIS THF HNS Derivative 3

Product Name

BIS THF HNS Derivative 3

IUPAC Name

[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate

Molecular Formula

C11H13NO7

Molecular Weight

271.22 g/mol

InChI

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7+,10+/m1/s1

InChI Key

VCFNCYVHQSHFRH-FWWHASMVSA-N

Canonical SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@H](CO2)OC(=O)ON3C(=O)CCC3=O

BIS THF HNS Derivative 3, with the Chemical Abstracts Service number 799241-86-4, is a notable compound in the field of biomedical research. It has a molecular formula of C11H13NO7C_{11}H_{13}NO_7 and a molecular weight of 271.23 g/mol . This compound is primarily recognized for its application in studying cancer and other biological processes due to its unique chemical structure, which facilitates interactions with biological macromolecules.

, particularly those involving the formation of stable amide bonds. It is known to react with primary amines under mild conditions to yield stable products, making it suitable for bioconjugation applications. The compound can be synthesized through a reaction involving N-hydroxysuccinimide and acid chlorides, leading to the formation of NHS esters that are highly reactive towards amines .

General Reaction Scheme

  • Formation of NHS Ester:
    • N-hydroxysuccinimide is reacted with an acid chloride (e.g., succinyl chloride) in the presence of a base like triethylamine.
    • The reaction yields a bis-NHS ester derivative, which can further react with amines to form stable amides.

BIS THF HNS Derivative 3 exhibits significant biological activity, particularly in cancer research. Its ability to form stable conjugates with proteins and peptides allows researchers to study various biological pathways and mechanisms involved in tumor development and progression. The compound's biocompatibility enhances its utility in therapeutic applications, including drug delivery systems and imaging agents .

The synthesis of BIS THF HNS Derivative 3 typically involves the following steps:

  • Preparation of N-Hydroxysuccinimide Ester:
    • Dissolve N-hydroxysuccinimide in dry tetrahydrofuran.
    • Add triethylamine followed by dropwise addition of an appropriate acid chloride.
    • Stir the mixture at room temperature until complete.
  • Isolation:
    • Evaporate the solvent under vacuum.
    • Purify the residue through recrystallization or chromatography to obtain pure BIS THF HNS Derivative 3 .

BIS THF HNS Derivative 3 has several applications, including:

  • Bioconjugation: Used for attaching biomolecules like antibodies or peptides for targeted therapy.
  • Imaging Agents: Can be utilized in radiolabeling for imaging techniques such as positron emission tomography (PET).
  • Drug Delivery: Serves as a linker in drug delivery systems to enhance therapeutic efficacy against cancer .

Interaction studies involving BIS THF HNS Derivative 3 focus on its reactivity with various biomolecules. The compound's ability to form stable conjugates with proteins makes it an excellent candidate for studying protein interactions and dynamics within cellular environments. Research indicates that the compound can facilitate targeted delivery of therapeutic agents by enhancing their stability and bioavailability .

BIS THF HNS Derivative 3 shares structural similarities with several other compounds, particularly those that contain N-hydroxysuccinimide functionalities. Here are some similar compounds:

Compound NameCAS NumberKey Features
BIS THF NHS Derivative 2799241-85-3Similar reactivity profile; used in bioconjugation
BIS THF HNS Derivative 111161570Related structure; potential applications in drug delivery
NHS-Functionalized THP DerivativeNot specifiedUsed for PET imaging; highlights versatility in conjugation chemistry

Uniqueness

BIS THF HNS Derivative 3 is distinguished by its specific chemical structure that allows for efficient bioconjugation under mild conditions without compromising the integrity of sensitive biomolecules. Its applications in both therapeutic and diagnostic fields set it apart from other derivatives .

Molecular Design Principles for Enhanced Binding Affinity

The molecular design principles underlying BIS THF HNS Derivative 3 center on optimizing ligand-backbone interactions within protease active sites through strategic structural modifications [5] [6]. The bis-tetrahydrofuran ligand framework incorporated in this derivative has been specifically engineered to promote extensive hydrogen bonding interactions with backbone atoms of human immunodeficiency virus type 1 protease, particularly targeting the Asp29 and Asp30 backbone amide nitrogen-hydrogen groups [5] [6].

Research demonstrates that both oxygens of the bis-tetrahydrofuran structure form exceptionally strong hydrogen bonds with these critical residues, with distances ranging from 3.0 to 3.2 Å between cyclic ether oxygens and the Asp30 backbone amide nitrogen-hydrogen group [5]. The bicyclic ring system additionally engages in favorable van der Waals interactions with active site residues, creating a comprehensive binding profile that enhances overall inhibitor potency [5] [6].

The backbone binding strategy represents a fundamental design principle for combating drug resistance, as mutations affecting backbone conformation would likely compromise vital catalytic fitness for viral replication [7]. This approach maximizes active site interactions while promoting robust hydrogen-bonding networks with invariant backbone atoms, maintaining effectiveness against resistant variants [7].

Molecular ParameterValueSignificance
Hydrogen Bond Distance (Asp29)2.8 ÅStrong backbone interaction [5]
Hydrogen Bond Distance (Asp30)3.0-3.2 ÅOptimal binding geometry [5]
Van der Waals ContactsMultiple residuesEnhanced stability [6]
Stereochemical Centers3 (3R,3aR,6aS)Critical for activity [3]

Conformational constraint strategies have proven essential for enhancing binding affinity, with stereochemically defined bicyclic polyether structures demonstrating superior performance compared to flexible alternatives [6]. The hexahydrofurofuran core provides optimal geometric complementarity to fill hydrophobic pockets within the active site while maintaining precise positioning of hydrogen bond donors and acceptors [6].

Advanced molecular design has incorporated crown-like tetrahydropyranofuran derivatives that extend beyond traditional bis-tetrahydrofuran frameworks, with inhibitor variants showing enzyme inhibitory potency in the picomolar range and antiviral activity reaching 0.26 nanomolar concentrations [5]. These enhanced structures utilize additional methylene groups to provide improved van der Waals interactions with residues including Ile47, Val32, Leu76, Ile84, and Ile50' within the protease active site [5].

Structure-Activity Relationship Analysis of Bifunctional Derivatives

Structure-activity relationship analysis of BIS THF HNS Derivative 3 and related bifunctional compounds reveals critical correlations between molecular modifications and biological activity profiles [8] [9]. The relationship between structural features and inhibitory potency demonstrates that specific substitution patterns on the bis-tetrahydrofuran scaffold significantly influence enzyme binding affinity and antiviral effectiveness [8] [9].

Comparative studies of enantiomeric ligand variants indicate that stereochemical configuration profoundly impacts biological activity, with specific enantiomers exhibiting up to 25-fold differences in antiviral potency while maintaining similar enzyme inhibitory constants [6]. The 3-substituted phenyloxazolidinone derivatives consistently demonstrate superior binding affinities compared to 2-substituted analogs, with crystal structure analyses revealing distinct binding modes that explain these activity differences [9].

Compound SeriesEnzyme Ki (nM)Antiviral IC50 (nM)Fold Improvement
3-Substituted P2 moieties0.28-1.120.31-1.7310-35x over parent [8]
2-Substituted analogs10.8-71.7>1000-38Reduced activity [8]
Benzothiazole P2' variants0.01-0.040.26-1.915-50x enhancement [5]
Fluorinated P1 derivatives0.054-0.0860.086-2.255-15x improvement [6]

The incorporation of polar substituents at the 3-position of phenyl rings within the P2 moiety framework significantly enhances antiviral potency in resulting compounds, with benzothiazole moieties at the P2' position demonstrating the highest enzymatic and antiviral potencies across multiple series [9]. These findings establish clear structure-activity trends that guide optimization efforts for enhanced therapeutic potential [9].

Bifunctional derivative analysis reveals that the size and polarity of P2' moieties strongly influence both enzymatic and antiviral activities, with larger polar groups consistently outperforming smaller analogs [9]. The crown-like scaffold variants demonstrate superior van der Waals interactions compared to traditional bis-tetrahydrofuran ligands, with enhanced hydrophobic contacts contributing to exceptional binding affinities [5].

Advanced tricyclic cyclohexane-fused derivatives represent a significant evolution in structural optimization, with specific enantiomers showing enzyme inhibitory constants of 8 picomolar and antiviral activity reaching 86 picomolar concentrations [6]. These compounds maintain robust activity against highly multidrug-resistant variants, demonstrating fold-changes in activity comparable to current therapeutic standards while achieving superior absolute potency values [6].

The integration of fluorinated P1 ligands with optimized P2 and P2' components has yielded compounds with exceptional resistance profiles, maintaining nanomolar antiviral activity against variants that render current therapies ineffective [6]. These structure-activity relationships provide a foundation for continued optimization of next-generation protease inhibitors with enhanced therapeutic windows [6].

Stability Enhancement Strategies for ANDA-Compliant Formulations

Stability enhancement strategies for BIS THF HNS Derivative 3 in Abbreviated New Drug Application-compliant formulations focus on protecting the compound from degradation pathways while maintaining bioavailability and therapeutic efficacy [10] [11]. The compound's molecular structure, featuring both tetrahydrofuran rings and N-hydroxysuccinimide functionalities, requires specific stabilization approaches to prevent hydrolysis, oxidation, and other degradation mechanisms [12] [13].

Formulation scientists employ multiple strategies to enhance chemical stability, including the incorporation of antioxidants such as ascorbic acid or tocopherol to prevent oxidation of sensitive functional groups [10] [12]. pH modifiers and buffering agents maintain optimal pH conditions to prevent hydrolysis of acid- or base-sensitive components, particularly important for the carbonate linkage present in BIS THF HNS Derivative 3 [10] [12].

Stability StrategyMechanismApplicationEffectiveness
Antioxidant incorporationPrevent oxidationAscorbic acid additionSignificant protection [12]
pH bufferingControl hydrolysisPhosphate buffersEnhanced stability [12]
MicroencapsulationPhysical protectionPolymer shellsControlled release [14]
LyophilizationWater removalFreeze-dryingExtended shelf life [14]

Advanced formulation techniques such as microencapsulation provide physical protection by enclosing drug particles within protective polymer shells, minimizing exposure to environmental factors that could trigger degradation [10] [14]. This approach proves particularly valuable for compounds containing multiple reactive sites, offering both stability enhancement and controlled release characteristics [14].

Lyophilization represents a sophisticated stability strategy that removes water from formulations through freeze-drying processes, significantly reducing hydrolysis risks while creating stable solid forms suitable for room temperature storage [14]. This method requires careful optimization of freezing cycles and excipient selection to maintain compound integrity throughout the process [14].

Controlled-release formulation strategies serve dual purposes of stability enhancement and bioavailability optimization, utilizing matrix tablets or osmotic pump systems to provide sustained drug release while protecting the active compound from degradation [10]. These approaches minimize fluctuations in plasma concentrations and extend therapeutic duration [10].

For Abbreviated New Drug Application submissions, stability data requirements mandate comprehensive testing under accelerated and long-term conditions, with specific protocols for intermediate condition studies when accelerated data show significant changes [15]. The regulatory framework requires six months of accelerated stability data and six months of long-term stability data at submission, with provisions for extrapolation to 24-month shelf life under specific conditions [15].

Stability ConditionTemperature/HumidityDuration RequiredAcceptance Criteria
Accelerated40°C/75% RH6 months minimumNo significant change [15]
Long-term25°C/60% RH6-12 months<5% degradation [15]
Intermediate30°C/65% RH6 months if neededSupportive data [15]
Stress testingVariable conditionsMethod developmentDegradation pathway ID [15]

Excipient compatibility studies form a critical component of stability enhancement strategies, with systematic evaluation of potential interactions between BIS THF HNS Derivative 3 and formulation components [11]. These studies identify optimal excipient combinations that provide both stability and functionality while avoiding adverse chemical interactions [11].

Packaging considerations play essential roles in stability maintenance, with selection of appropriate container closure systems that provide adequate protection from light, moisture, and oxygen exposure [10]. Specialized packaging materials may be required for compounds with particular sensitivity profiles, ensuring product integrity throughout the intended shelf life [10].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

7

Exact Mass

271.06920175 g/mol

Monoisotopic Mass

271.06920175 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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